molecular formula C22H27N3O2 B2970731 N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954072-36-7

N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2970731
CAS RN: 954072-36-7
M. Wt: 365.477
InChI Key: YUMOFBOCPXVQQB-UHFFFAOYSA-N
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Description

The compound “N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of secondary amine . It also has two phenyl rings, one of which is dimethylated .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenethylamine and dimethylphenylamine with oxalyl chloride to form the corresponding oxalamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an oxalamide group, and two phenyl rings . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, amide, and aromatic groups. For example, the pyrrolidine ring could potentially undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with these functional groups are solid at room temperature .

Scientific Research Applications

Catalytic Applications

Research on similar oxalamide compounds, such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), has shown their effectiveness as ligands in copper-catalyzed coupling reactions. These reactions are essential for creating diverse internal alkynes, which are crucial intermediates in the synthesis of various organic compounds (Ying Chen et al., 2023).

Supramolecular Chemistry

Studies on N,N'-bis(4-pyridylmethyl)oxalamide and related compounds have demonstrated their ability to form extended supramolecular networks through intermolecular hydrogen bonding. Such networks are of interest for developing new materials with specific physical and chemical properties (Gene-Hsiang Lee).

Material Science and Polymer Research

Research on oxalamide derivatives has contributed to the development of novel polyimide materials with enhanced thermal stability, solubility, and mechanical properties. These materials are valuable for various applications in electronics, coatings, and aerospace industries (Hossein Behniafar & Sara Haghighat, 2006).

Photophysical Properties

The study of substituted stilbenes and pyridine derivatives, which share structural similarities with the compound , has provided insights into the effects of structural modifications on their photophysical properties. Such research is vital for designing materials with specific optical and electronic characteristics, potentially applicable in organic electronics and fluorescence-based sensing technologies (Jye‐Shane Yang et al., 2002).

Future Directions

The study and development of new synthetic cathinones is an ongoing area of research . These compounds can pose significant health risks, and understanding their properties is crucial for public health and safety .

Mechanism of Action

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-5-8-19(15-17(16)2)24-22(27)21(26)23-12-11-18-6-9-20(10-7-18)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMOFBOCPXVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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